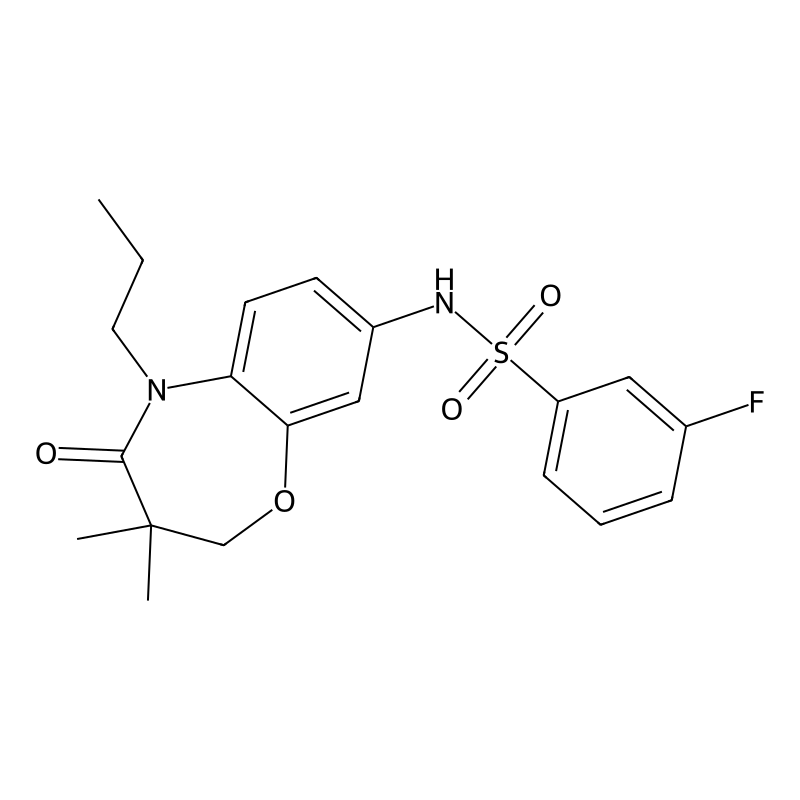

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide is a complex heterocyclic compound featuring a sulfonamide functional group. This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with a sulfonamide moiety and a fluorobenzene substituent. The presence of the dimethyl and propyl groups contributes to its molecular complexity and potential biological activity.

- Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions.

- Condensation Reactions: The carbonyl groups in the benzoxazepine structure may react with amines or alcohols to form more complex derivatives.

- Reduction Reactions: The ketone functionality can be reduced to alcohols or other derivatives depending on the reducing agent used.

Research indicates that compounds similar to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide exhibit significant biological activities, particularly in inhibiting specific kinases involved in cancer pathways. For instance, some benzoxazepine derivatives have been shown to inhibit RIP1 kinase activity, which is crucial in apoptosis and inflammation pathways . This suggests potential therapeutic applications in oncology and inflammatory diseases.

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide can be achieved through several methods:

- Cyclization Reactions: Starting from appropriate precursors containing both sulfonamide and benzoxazepine functionalities, cyclization can be facilitated under acidic or basic conditions.

- Functional Group Modification: Introduction of the fluorobenzene moiety can be accomplished through electrophilic aromatic substitution or coupling reactions.

- Multi-step Synthesis: A combination of functional group transformations including alkylation and acylation may be necessary to obtain the final product in high yield.

The compound has potential applications in medicinal chemistry due to its structural features that may confer biological activity. Possible applications include:

- Anticancer Agents: Given its inhibitory action on kinases involved in cancer progression.

- Anti-inflammatory Drugs: Due to its ability to modulate inflammatory pathways.

Research into its pharmacological properties could lead to the development of novel therapeutic agents.

Studies on similar compounds have demonstrated interactions with various biological targets. For example:

- Kinase Inhibition: Interaction studies reveal that certain benzoxazepine derivatives bind effectively to RIP1 kinase, leading to inhibition of its activity .

- Binding Affinity Assessments: Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize these interactions quantitatively.

Several compounds share structural similarities with N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide. These include:

These compounds highlight the diversity within the class of benzoxazepines and their potential therapeutic applications while emphasizing the unique structural characteristics of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide that may influence its biological activity.